molecular formula C13H13N3S B1490154 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2097958-76-2

2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No. B1490154
CAS RN: 2097958-76-2
M. Wt: 243.33 g/mol
InChI Key: QLJMSYZKTZJQBT-UHFFFAOYSA-N
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Description

The compound “2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile” is a complex organic molecule that contains a pyrazole ring, a thiophene ring, and a nitrile group. The pyrazole ring is a five-membered ring with two nitrogen atoms, the thiophene ring is a five-membered ring with one sulfur atom, and the nitrile group consists of a carbon triple-bonded to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, along with the nitrile group. The cyclopropylmethyl group would be attached to one of the nitrogen atoms in the pyrazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-deficient nitrile group. The pyrazole ring could also participate in various reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Antioxidant Activity

A derivative of the pyrazolo[3,4-d]pyrimidin-4-one moiety, closely related to the chemical structure , was found to be a key intermediate in synthesizing various heterocycles, including pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene. Some of these synthesized compounds displayed antioxidant activity comparable to ascorbic acid, highlighting their potential utility in therapeutic or protective roles against oxidative stress-related damage (El‐Mekabaty, 2015).

Antitumor Agents

In the realm of cancer research, a new series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, structurally similar to the query chemical, were synthesized and evaluated for their anti-tumor activities. These compounds showed promising activities against hepatocellular carcinoma cell lines, indicating their potential as therapeutic agents in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial and Anticancer Activities

Another study focused on synthesizing and characterizing new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile, which is structurally akin to the compound . These newly synthesized compounds were evaluated for their antibacterial and antitumor activities, offering insights into their potential use in treating various microbial infections and cancer (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Antidepressant Activity

In the field of mental health, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, structurally related to the compound , were synthesized and evaluated for their antidepressant activity. These compounds showed promising results in reducing immobility time in force swimming and tail suspension tests, suggesting their potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

2-[2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c14-6-5-11-8-12(13-2-1-7-17-13)15-16(11)9-10-3-4-10/h1-2,7-8,10H,3-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJMSYZKTZJQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CS3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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